molecular formula C16H24N2O2 B1284485 Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate CAS No. 904816-67-7

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate

Cat. No.: B1284485
CAS No.: 904816-67-7
M. Wt: 276.37 g/mol
InChI Key: JCGKNAFPLNQLDQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate (CAS 904816-67-7) is a piperazine derivative with a molecular formula of C16H24N2O2 and a molecular weight of 276.37 g/mol . This compound is characterized by a boiling point of 379.3±30.0 °C at 760 mmHg and a density of 1.0±0.1 g/cm³ . Its structure features two nitrogen atoms in the piperazine ring, which is substituted with a methyl group, a phenyl group, and a tert-butoxycarbonyl (Boc) protecting group, a common feature in medicinal chemistry to modulate the compound's properties during synthesis . Piperazine derivatives are a significant class of compounds in neuropharmacological research, known for activities including antidepressant and anxiolytic effects, as seen in drugs like buspirone and trazodone . While specific mechanistic studies on this exact compound are not detailed in the available literature, related phenylpiperazine compounds have been investigated for their putative interactions with the serotonergic system, particularly as 5-HT1A receptor ligands . This suggests potential research applications in the development and study of central nervous system (CNS) active agents. The Boc-protected nature of this piperazine makes it a valuable building block or synthetic intermediate in organic and medicinal chemistry, particularly in the exploration of new pharmacologically active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-12-10-17-14(13-8-6-5-7-9-13)11-18(12)15(19)20-16(2,3)4/h5-9,12,14,17H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGKNAFPLNQLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587709
Record name tert-Butyl 2-methyl-5-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-67-7
Record name tert-Butyl 2-methyl-5-phenylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Appropriate Diamines with Dihaloalkanes

A common approach involves cyclization of diamines with dihaloalkanes to form the piperazine ring, followed by selective alkylation to introduce methyl and phenyl groups.

  • Step 1: Reaction of a suitable diamine (e.g., 1,2-diaminoethane derivatives) with a dihaloalkane (e.g., 1,2-dibromoethane) under basic conditions to form the piperazine core.
  • Step 2: Introduction of the phenyl substituent via nucleophilic aromatic substitution or cross-coupling reactions.
  • Step 3: Methylation at the 2-position using methylating agents such as methyl iodide or methyl triflate.
  • Step 4: Protection of the nitrogen with tert-butyl carbamate (Boc2O) to yield the tert-butyl carbamate derivative.

This method is supported by the synthesis of related piperazine derivatives where tert-butyl (2-bromoethyl)carbamate is prepared by reacting 2-bromoethylamine hydrobromide with Boc2O, followed by azide substitution and further transformations.

One-Pot Click Chemistry Approaches

Recent advances include one-pot click chemistry methods to synthesize tert-butyl piperazine carboxylate derivatives with high yields and purity.

  • The reaction of tert-butyl 4-propioloylpiperazine-1-carboxylate with aryl or alkyl azides in the presence of copper(I) iodide catalyst and base (DIPEA) in DMF at low temperature (~0 °C) for short reaction times (~5 min) produces triazolo-substituted piperazine carboxylates.
  • This method achieves yields of 90–97% and purities above 95%, demonstrating efficiency and scalability.

Although this method is more focused on triazole derivatives, it exemplifies modern synthetic strategies applicable to piperazine carboxylates.

Protection and Functional Group Manipulation

  • The tert-butyl carbamate protecting group is introduced typically by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine at low temperature.
  • The Boc group stabilizes the nitrogen during subsequent synthetic steps and can be removed under acidic conditions if needed.

Detailed Synthetic Procedure Example

A representative synthetic route adapted from literature:

Step Reagents & Conditions Description Yield & Notes
1 2-Bromoethylamine hydrobromide + Boc2O + NEt3 in CH2Cl2, 0 °C to RT, 18 h Formation of tert-butyl (2-bromoethyl)carbamate Quantitative yield; characterized by 1H NMR
2 tert-butyl (2-bromoethyl)carbamate + NaN3 in DMF, RT, 16 h Azide substitution to tert-butyl (2-azidoethyl)carbamate High yield; purified by extraction
3 Azide intermediate + tributyl(iodomethyl)stannane, THF/DMSO, 55 °C, overnight Stannylation for further functionalization ~70% yield after chromatography
4 Cyclization and alkylation steps to introduce methyl and phenyl groups Using appropriate alkylating agents and catalysts Yields vary; stereochemistry controlled by conditions
5 Final purification by flash chromatography Isolation of tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate Purity >95% confirmed by NMR and MS

Reaction Conditions and Optimization

  • Atmosphere: Reactions are typically performed under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
  • Solvents: Anhydrous solvents such as THF, DMF, and dichloromethane are preferred.
  • Temperature: Low temperatures (0 °C to room temperature) are used for sensitive steps like Boc protection; elevated temperatures (50–60 °C) for substitution reactions.
  • Bases: Triethylamine or DIPEA are common bases for neutralizing acids formed during protection or substitution.
  • Purification: Flash column chromatography using hexanes/ethyl acetate mixtures is standard for isolating pure compounds.

Characterization Data Supporting Preparation

  • NMR Spectroscopy: 1H and 13C NMR confirm the presence of tert-butyl group (singlet ~1.4 ppm), methyl substituent, phenyl protons, and piperazine ring protons.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight 276.37 g/mol.
  • Elemental Analysis: Confirms C, H, N content matching theoretical values.
  • Optical Rotation: For chiral isomers, specific rotation data confirms stereochemistry.

Summary Table of Key Preparation Methods

Method Key Steps Advantages Limitations
Cyclization of diamines with dihaloalkanes + alkylation + Boc protection Straightforward, well-established Good control over substitution; scalable Multi-step, requires purification at each step
One-pot click chemistry (Cu-catalyzed azide-alkyne cycloaddition) Rapid, high yield, mild conditions High purity, short reaction time More suited for triazole derivatives; may require azide precursors
Stannylation and substitution routes Enables functional group transformations Versatile intermediates for further modification Requires handling of organotin reagents; toxicity concerns

Research Findings and Practical Notes

  • The stereochemistry at the 2- and 5-positions can be controlled by choice of starting materials and reaction conditions, influencing biological activity.
  • Continuous flow reactors and high-throughput screening have been explored to optimize yields and selectivity in the synthesis of related piperazine derivatives.
  • The tert-butyl carbamate group provides stability during synthesis and can be selectively removed for further functionalization.
  • Modern synthetic methods emphasize minimizing reaction times and maximizing yields, as demonstrated by click chemistry approaches.

This comprehensive analysis of preparation methods for This compound integrates classical synthetic routes with modern innovations, providing a robust foundation for researchers aiming to synthesize this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate may exhibit anticancer properties. For instance, studies on piperazine derivatives have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A notable example is the investigation of these compounds in KRAS G12C mutant models, where they demonstrated significant tumor growth inhibition .

2. Neurological Disorders
The compound has been explored for its effects on neurotransmitter systems, particularly in relation to serotonin and norepinephrine transporters. Its structural features suggest potential as a selective serotonin reuptake inhibitor (SSRI) or norepinephrine reuptake inhibitor (NRI), which are critical in treating depression and anxiety disorders .

3. Anti-inflammatory Properties
Recent studies have identified piperazine derivatives as candidates for anti-inflammatory drugs. This compound has shown promise in modulating immune responses, particularly through the inhibition of pro-inflammatory cytokines. This application is especially relevant in conditions such as systemic lupus erythematosus, where modulation of TLR7 signaling pathways could provide therapeutic benefits .

Case Studies

Study Application Findings
Study on KRAS G12C Mutant ModelsCancer TreatmentDemonstrated up to 98% tumor growth inhibition with specific dosing regimens .
Investigation of Piperazine DerivativesNeurological EffectsIdentified potential as SSRIs/NRI with favorable binding profiles .
Research on Anti-inflammatory EffectsLupus TreatmentShowed modulation of TLR7 pathways, reducing inflammatory markers in mouse models .

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Variations in Piperazine-1-carboxylate Derivatives

Compound Name Substituents at Piperazine Positions Key Functional Groups
Target Compound 2-methyl, 5-phenyl Boc, aromatic phenyl
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 4-(3-amino-5-fluorobenzyl) Amino, fluorine, benzyl
tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate 4-(methoxycarbonyl-pyridinyl) Pyridinyl, methoxycarbonyl
tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate 4-(fluoro-thiazolyl-pyridinyl) Thiazole, fluorine
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate 2-propyl Alkyl chain (propyl)
  • Electronic Effects : Fluorine and electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability and binding affinity .
  • Steric Effects : Bulky substituents like phenyl (target compound) or benzyl groups () may hinder rotational freedom, affecting conformational preferences in receptor interactions.

Biological Activity

Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential neuropharmacological and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by a tert-butyl group, a methyl group, and a phenyl moiety attached to the piperazine ring. Its chemical formula is C15H22N2O2C_{15}H_{22}N_{2}O_{2} with a CAS number of 886766-60-5. The compound's structure contributes to its lipophilicity and potential interaction with biological targets.

Neuropharmacological Activity

Research indicates that piperazine derivatives, including this compound, may exhibit anxiolytic and antidepressant-like effects. A related compound, LQFM104, demonstrated significant behavioral changes in animal models indicative of these properties. In studies involving male albino Swiss mice, LQFM104 increased the time spent in the center of an open field test (OFT), suggesting reduced anxiety. Additionally, it showed decreased immobility time in forced swimming and tail suspension tests (FST and TST), which are commonly used to assess antidepressant activity .

Table 1: Behavioral Test Results for LQFM104

Test TypeEffect ObservedMechanism Involved
Open Field TestIncreased center timeSerotonergic pathway involvement
Elevated Plus MazeIncreased open arm timeSerotonin receptor modulation
Forced Swim TestDecreased immobilityAntidepressant-like effect

Antimicrobial Activity

In addition to neuropharmacological effects, compounds similar to this compound have been evaluated for their antimicrobial properties. A study on phenylthiazoles with a tert-butyl side chain revealed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens. These compounds exhibited rapid bactericidal activity and stability against metabolic degradation .

Table 2: Antimicrobial Efficacy of Related Compounds

Compound IDMIC (µg/mL)Target OrganismActivity Type
Compound 196.25MRSABactericidal
Compound 23<0.03125Enterococcus faecalisBactericidal
Compound 26<0.25Klebsiella pneumoniaeBacteriostatic

The biological activity of this compound is likely mediated through interactions with various neurotransmitter systems, particularly the serotonergic system. The involvement of the serotonin receptor (5-HT1A) has been highlighted in studies where antagonists were used to block the observed anxiolytic and antidepressant effects . Furthermore, related compounds have shown dual inhibition of bacterial topoisomerases, which is critical for their antibacterial activity .

Case Studies

Several studies have explored the therapeutic potential of piperazine derivatives:

  • Anxiolytic Effects : In a behavioral study using LQFM104, it was noted that pre-treatment with serotonin synthesis inhibitors abolished the anxiolytic effect, indicating a direct link to serotonergic pathways .
  • Antimicrobial Efficacy : Research on phenylthiazole derivatives demonstrated that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections caused by MRSA .
  • Pharmacokinetic Profiles : The pharmacokinetic evaluation of similar compounds showed enhanced biological half-lives and favorable distribution profiles in vivo, supporting their potential for therapeutic use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing Tert-butyl 2-methyl-5-phenylpiperazine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using tert-butyl-protected piperazine intermediates. For example, tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate can react with boronic esters under microwave irradiation (100°C, 3 hours) or conventional heating (60–100°C) in the presence of sodium carbonate and a Pd catalyst (e.g., [Pd(PPh₃)₄]) . Purification involves silica gel chromatography with gradients of ethyl acetate/petroleum ether, yielding >90% purity. Boc deprotection is achieved using HCl/dioxane .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 8.3–8.8 ppm for aromatic protons, δ 1.46 ppm for tert-butyl protons), LCMS (m/z 372.2 [M+H]⁺), and X-ray crystallography (using SHELX programs for refinement) . For crystallography, SHELXL is employed for small-molecule refinement, with hydrogen-bonding patterns analyzed via graph-set theory .

Q. What analytical techniques are used to monitor reaction progress?

  • Methodological Answer : Thin-layer chromatography (TLC) with UV visualization and HPLC (C18 columns, acetonitrile/water gradients) are standard for tracking intermediates. In situ IR spectroscopy monitors carbonyl group transformations (e.g., Boc deprotection at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Yield optimization involves:

  • Solvent selection : Toluene/ethanol mixtures improve solubility of boronic esters .
  • Catalyst loading : Reducing Pd(PPh₃)₄ to 0.1–0.5 mol% minimizes costs while maintaining >85% yield .
  • Microwave vs. conventional heating : Microwave irradiation (3 hours) reduces reaction time by 50% compared to conventional methods (16 hours) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Methodological Answer : Contradictions arise from dynamic processes (e.g., rotamers) or impurities. Solutions include:

  • Variable-temperature NMR to identify rotameric equilibria (e.g., coalescence at 60°C) .
  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • X-ray crystallography to unambiguously confirm regiochemistry .

Q. What strategies enable selective functionalization of the piperazine ring?

  • Methodological Answer :

  • Protecting groups : Boc protection of the piperazine nitrogen prevents unwanted side reactions during alkylation or acylation .
  • Catalytic systems : Pd/Cu-mediated Ullmann couplings selectively modify aryl halides on the phenyl ring without affecting the piperazine .
  • pH control : Basic conditions (pH >10) favor N-alkylation over O-alkylation .

Q. How to design biological activity studies for derivatives of this compound?

  • Methodological Answer :

  • In vitro assays : Use fluorescence polarization for receptor-binding studies (e.g., serotonin receptors due to piperazine’s affinity).
  • Cytotoxicity screening : MTT assays on cancer cell lines (IC₅₀ values) with LCMS monitoring of metabolite formation .
  • Safety compliance : Adhere to in vitro guidelines (no human/animal testing) and use GHS-compliant hazard controls (e.g., H315/H319 precautions) .

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